molecular formula C12H9N3 B159050 2-Phenyl-2H-benzotriazole CAS No. 1916-72-9

2-Phenyl-2H-benzotriazole

Cat. No. B159050
Key on ui cas rn: 1916-72-9
M. Wt: 195.22 g/mol
InChI Key: XJRLKUOFBZMRBR-UHFFFAOYSA-N
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Patent
US05104992

Procedure details

A 2-phenylbenzotriazole-N-oxide which is the chosen starting material is dissolved in a solvent contained in a reaction vessel into which a hydrogenation catalyst and a basic substance are then placed. After the air in the reaction vessel has been replaced by hydrogen, a given amount of hydrogen is charged into the reaction vessel, and the reaction is then allowed to proceed under atmospheric pressure or a given pressure at a temperature of room temperature to 170° C. under agitation. After the reaction has been completed, the catalyst is filtered off, the solvent layer is washed with water, and the solvent is distilled off. The crude product is then purified by recrystallization to obtain the corresponding 2-phenylbenzotriazole as a pure product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[N+:11]([O-])=[C:10]3[CH:13]=[CH:14][CH:15]=[CH:16][C:9]3=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H][H]>>[C:1]1([N:7]2[N:8]=[C:9]3[CH:16]=[CH:15][CH:14]=[CH:13][C:10]3=[N:11]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N1N=C2C(=[N+]1[O-])C=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in a solvent
CUSTOM
Type
CUSTOM
Details
contained in a reaction vessel into which
CUSTOM
Type
CUSTOM
Details
at a temperature of room temperature to 170° C.
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off
WASH
Type
WASH
Details
the solvent layer is washed with water
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
CUSTOM
Type
CUSTOM
Details
The crude product is then purified by recrystallization

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N=C2C(=N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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